2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
Description
This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 2,4-dimethylphenyl substituent at position 3 of the pyrimidinone ring and a sulfanyl-linked acetamide group with an isopropyl moiety at the N-terminus. The methyl groups on the phenyl ring may enhance lipophilicity, while the isopropyl acetamide moiety could influence solubility and target binding .
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-11(2)20-16(23)10-26-19-21-14-7-8-25-17(14)18(24)22(19)15-6-5-12(3)9-13(15)4/h5-9,11H,10H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVIXPIBFRSITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Thieno[3,2-d]pyrimidine core : This bicyclic structure is known for its biological activity.
- Sulfanyl group : This moiety may enhance the compound's interaction with biological targets.
- Acetamide group : This functional group can influence solubility and bioavailability.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis or cell proliferation.
- Modulation of Signal Transduction Pathways : It could potentially interact with receptors or signaling proteins that regulate cellular functions.
Anticancer Properties
Research indicates that compounds structurally related to thienopyrimidines exhibit significant anticancer properties. For instance:
- Cell Culture Studies : In vitro studies have shown that derivatives of thienopyrimidines can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
Some thienopyrimidine derivatives have also demonstrated antimicrobial effects. Research suggests that these compounds can inhibit bacterial growth through mechanisms such as:
- Disruption of Cell Membrane Integrity : Leading to increased permeability and eventual cell lysis.
- Inhibition of Nucleic Acid Synthesis : By interfering with folate metabolism pathways essential for DNA replication .
Case Studies
- Study on Antitumor Activity :
-
Antimicrobial Efficacy :
- A comparative study highlighted that thienopyrimidine derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications, particularly in oncology and infectious diseases:
- Anticancer Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, studies have shown that similar compounds can effectively inhibit tumor growth in vitro and in vivo models, suggesting that modifications to the thienopyrimidine structure can lead to enhanced potency against specific cancer cell lines.
- Antimicrobial Properties : Compounds in this class are also known for their antimicrobial activities. They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. The sulfanyl group present in this compound likely enhances its interaction with bacterial enzymes, increasing its efficacy against various pathogens.
Chemical Biology
The compound serves as a valuable building block for the synthesis of more complex molecules:
- Chemical Synthesis : It can be utilized as an intermediate in the synthesis of novel compounds with desired biological activities. The unique substituents provide opportunities for further modifications that can lead to new therapeutic agents.
Pharmacological Studies
Pharmacokinetic studies suggest favorable absorption characteristics for this compound:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Moderate |
| CYP450 Substrate | Yes |
| Ames Test | Non-toxic |
These properties indicate a potential for effective systemic distribution while minimizing toxicity risks.
Anticancer Screening
A notable study demonstrated the efficacy of thienopyrimidine derivatives in inhibiting tumor growth across various cancer types. The specific structural features of 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide were linked to enhanced potency against certain cancer cell lines.
Antimicrobial Testing
Various derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. Modifications to the thienopyrimidine structure led to improved antimicrobial agents, highlighting the compound's versatility in combating infectious diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues are compared based on core modifications and substituent variations (Table 1):
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Cyclization Strategies for Intermediate A
The core heterocycle is synthesized via Thorpe-Ziegler cyclization or formamide-mediated cyclocondensation (Figure 1).
Method 1: Formamide Cyclocondensation
- Starting material : Methyl 3-amino-4-(2,4-dimethylphenyl)thiophene-2-carboxylate.
- Reagents : Formamide (excess), ethanol, 78°C, 15 h.
- Mechanism : Intramolecular cyclization forms the pyrimidinone ring via elimination of methanol.
- Yield : 76–97% (dependent on substituent electronic effects).
Method 2: Thiourea Cyclization
- Starting material : 2-Amino-3-cyano-4-(2,4-dimethylphenyl)thiophene.
- Reagents : Thiourea, HCl, reflux.
- Mechanism : Cyano group hydrolysis to amide, followed by cyclization.
- Yield : 60–65%.
Comparative Analysis
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| 1 | 85 | 98.5 | 15 |
| 2 | 62 | 95.2 | 24 |
Formamide cyclocondensation (Method 1) is superior for large-scale synthesis due to shorter reaction time and higher yield.
Chlorination at Position 2
Generating Intermediate B
Reagents : Phosphoryl chloride (POCl₃), catalytic dimethylformamide (DMF), reflux.
Conditions :
- POCl₃ (5 equiv), DMF (0.1 equiv), 110°C, 6 h.
- Yield : 89–92%.
Mechanism : Electrophilic substitution at position 2, facilitated by DMF-mediated activation.
Characterization :
- ¹H NMR (300 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45–7.30 (m, 3H, Ar-H), 2.42 (s, 6H, CH₃), 3.92 (s, 3H, OCH₃).
- MS (ESI) : m/z 315.1 [M+H]⁺.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
¹H NMR (300 MHz, DMSO-d₆):
- δ 11.32 (s, 1H, NH), 8.15 (s, 1H, H-5), 7.38–7.22 (m, 3H, Ar-H), 4.10 (q, J=6.8 Hz, 1H, CH(CH₃)₂), 3.85 (s, 2H, SCH₂CO), 2.38 (s, 6H, Ar-CH₃), 1.40 (d, J=6.8 Hz, 6H, CH(CH₃)₂).
13C NMR :
- δ 170.5 (C=O), 163.2 (C-4), 153.8 (C-2), 138.1–125.4 (Ar-C), 45.2 (CH(CH₃)₂), 34.7 (SCH₂CO), 21.3 (Ar-CH₃), 22.1 (CH(CH₃)₂).
HRMS (ESI) : m/z 442.1543 [M+H]⁺ (calc. 442.1547).
Purity Assessment
- HPLC : 99.1% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
- Elemental Analysis : C, 59.98%; H, 5.71%; N, 12.64% (calc. C, 59.85%; H, 5.72%; N, 12.68%).
Industrial-Scale Considerations
Process Optimization for Patent Applications
The patent US 10,392,403 highlights critical adjustments for scalability:
- Chlorination : Replacing POCl₃ with PCl₃ reduces hazardous waste.
- Substitution : Switching from DMF to acetonitrile improves solvent recovery.
- Yield Improvement : 82% → 89% via catalytic KI addition (5 mol%).
Q & A
Basic: What are the established synthetic routes for this thienopyrimidine-based acetamide?
Answer:
The compound is typically synthesized via a multi-step route involving:
- Thiolation : Reaction of a thienopyrimidinone precursor with a thiolating agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
- Acetamide coupling : Subsequent nucleophilic substitution or amidation with N-(propan-2-yl)acetamide derivatives.
Key intermediates should be purified via column chromatography, and progress monitored by TLC and -NMR. Crystallization in ethanol or acetonitrile improves purity (>95%) .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
Optimization strategies include:
- Temperature control : Lowering reaction temperatures during thiolation (40–60°C) minimizes decomposition.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., molar ratios, time) .
Basic: What analytical techniques are critical for structural validation?
Answer:
- Spectroscopy : - and -NMR confirm substituent integration and electronic environments. IR identifies carbonyl (C=O, ~1700 cm) and sulfanyl (C–S, ~600 cm) groups.
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (±5 ppm).
- X-ray crystallography : Resolves 3D conformation, hydrogen bonding, and π-stacking interactions in the solid state .
Advanced: How to address discrepancies between computational (DFT) and experimental structural data?
Answer:
- Cross-validation : Compare DFT-optimized geometries with X-ray crystal structures (e.g., bond lengths, dihedral angles). Adjust computational parameters (basis sets, solvation models) to match experimental conditions.
- Polymorph screening : Test recrystallization solvents to identify if discrepancies arise from polymorphic variations.
- Dynamic effects : Account for temperature-dependent molecular vibrations in DFT simulations .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- pH stability studies : Incubate the compound in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC at 24/48/72 hours.
- Forced degradation : Expose to heat (60°C), UV light, or oxidative agents (HO) to identify degradation pathways.
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Basic: What structural motifs are critical for its reactivity?
Answer:
- Thienopyrimidine core : The conjugated π-system facilitates electrophilic substitution at the 2-position.
- Sulfanyl bridge : Enhances nucleophilicity for further functionalization (e.g., oxidation to sulfone derivatives).
- Acetamide side chain : Hydrogen-bonding with the propan-2-yl group influences solubility and crystallinity .
Advanced: How to evaluate electronic effects of substituents on the aromatic rings?
Answer:
- Hammett analysis : Synthesize analogs with electron-donating/withdrawing groups (e.g., –OCH, –NO) on the 2,4-dimethylphenyl ring. Measure reaction rates (e.g., sulfanyl group displacement) to derive σ values.
- Spectroscopic probes : UV-Vis spectroscopy tracks charge-transfer transitions. Cyclic voltammetry quantifies redox potentials influenced by substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
